molecular formula C20H22N2 B14438621 1-(Dibenzo(a,e)cyclopropa(c)cyclohept-6-yl)-3-(methylamino)azetidine CAS No. 73855-88-6

1-(Dibenzo(a,e)cyclopropa(c)cyclohept-6-yl)-3-(methylamino)azetidine

Cat. No.: B14438621
CAS No.: 73855-88-6
M. Wt: 290.4 g/mol
InChI Key: RGHXRTLUEYSCGT-UHFFFAOYSA-N
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Description

1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine is a complex organic compound that features a unique structure combining a dibenzo-cyclopropane ring system with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:

  • Formation of the dibenzo-cyclopropane ring system through a cyclization reaction.
  • Introduction of the azetidine ring via a nucleophilic substitution or cyclization reaction.
  • Methylation of the amino group to form the final product.

Industrial Production Methods

Industrial production methods would need to be optimized for yield and purity, potentially involving:

  • Large-scale cyclization reactions.
  • Efficient purification techniques such as chromatography or crystallization.
  • Quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups or ring structures.

Scientific Research Applications

1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly if it exhibits bioactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(methylamino)azetidine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Influencing cellular pathways: Altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-aminoazetidine: Similar structure but without the methyl group on the amino moiety.

    1-(Dibenzo(a,e)cyclopropa©cyclohept-6-yl)-3-(ethylamino)azetidine: Similar structure with an ethyl group instead of a methyl group.

Properties

CAS No.

73855-88-6

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

N-methyl-1-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)azetidin-3-amine

InChI

InChI=1S/C20H22N2/c1-21-13-11-22(12-13)20-16-8-4-2-6-14(16)18-10-19(18)15-7-3-5-9-17(15)20/h2-9,13,18-21H,10-12H2,1H3

InChI Key

RGHXRTLUEYSCGT-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2C3=CC=CC=C3C4CC4C5=CC=CC=C25

Origin of Product

United States

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